molecular formula C19H16N2O4 B10986392 methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10986392
M. Wt: 336.3 g/mol
InChI Key: FPCXWEHGQQYMNY-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrrole core substituted with methyl, furan-2-yl, and 2-oxo-2,3-dihydro-1H-indol-3-yl groups. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H16N2O4/c1-10-14(19(23)24-2)16(17(20-10)13-8-5-9-25-13)15-11-6-3-4-7-12(11)21-18(15)22/h3-9,15,20H,1-2H3,(H,21,22)

InChI Key

FPCXWEHGQQYMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CO2)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).

      Medicine: Under study for drug development.

      Industry: Limited industrial applications, but its unique structure inspires further exploration.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Analogous Compounds

    Core Structural Variations

    The target compound’s pyrrole-indole-furan architecture distinguishes it from related heterocycles. Key analogs include:

    Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Yield (%) Reference
    Methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylate Pyrazole Aryl, furan-carbonyl, ester Analgesic (e.g., 79% activity) Condensation/cyclization 70–85
    Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate Pyrrole Indole, methoxycarbonylamino, m-tolyl Not reported (92% enantiomeric excess) Asymmetric [3+2] cycloaddition 65–80
    Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate Pyrrole Phenyliminomethyl, dimethyl Metal coordination Schiff base formation 60–75

    Key Observations :

    • Pyrazole vs.
    • Stereochemical Complexity : The ethyl (4R,5R)-pyrrole derivative highlights the importance of stereochemistry in biological systems, though its activity remains uncharacterized.
    • Metal Coordination : Ethyl 3,4-dimethyl-pyrrole demonstrates utility in coordination chemistry, a property less explored in the target compound.

    Biological Activity

    Chemical Structure and Synthesis

    The chemical structure of methyl 5-(furan-2-yl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate features a pyrrole ring substituted with a furan moiety and an indole derivative. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications, to achieve the desired structural configuration.

    Synthesis Overview:

    • Starting Materials : Furan derivatives and indole compounds.
    • Reagents : Common reagents include acetic anhydride, phosphorous oxychloride, and various catalysts.
    • Methodology : The process often involves condensation reactions followed by cyclization to form the pyrrole ring.

    Antimicrobial Properties

    Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, in vitro assays have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

    Table 1: Antimicrobial Activity Data

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus20 µM
    Escherichia coli40 µM
    Pseudomonas aeruginosa50 µM

    Anticancer Activity

    Research has also highlighted the compound's potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

    Case Study: Induction of Apoptosis

    A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in:

    • Increased expression of pro-apoptotic proteins.
    • Decreased levels of anti-apoptotic factors.
      This suggests a promising role in cancer therapy.

    Anti-inflammatory Effects

    The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers such as TNF-alpha and IL-6, indicating a potential therapeutic application in inflammatory diseases.

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